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Compound of Interest

Compound Name: 1-Nitropropene

Cat. No.: B1615415 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Detailed experimental data for 1-nitropropene is limited in publicly accessible

literature. This guide synthesizes available computed data and extrapolates its chemical

properties based on the well-established principles of nitroalkene reactivity.

Introduction
1-Nitropropene (C₃H₅NO₂) is an organic compound featuring a nitro group attached to a

propene backbone. As a nitroalkene, its chemical behavior is dominated by the strong electron-

withdrawing nature of the nitro group, which activates the carbon-carbon double bond. This

activation makes 1-nitropropene and related compounds valuable synthetic intermediates in

organic chemistry, particularly for the construction of complex molecular architectures through

carbon-carbon and carbon-heteroatom bond formation.[1][2][3] This guide provides a

comprehensive overview of its core chemical properties, theoretical reactivity, and general

experimental protocols relevant to its synthesis and characterization.

Physical and Chemical Properties
Quantitative experimental data for 1-nitropropene is not widely reported. The properties listed

below are primarily computed values sourced from chemical databases.
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Property Value

Molecular Formula C₃H₅NO₂

Molecular Weight 87.08 g/mol

IUPAC Name 1-nitroprop-1-ene

CAS Number 3156-70-5

Canonical SMILES C/C=C/--INVALID-LINK--[O-] (for E-isomer)

InChI Key RIHXMHKNTLBIPJ-UHFFFAOYSA-N

Computed XLogP3-AA 0.9

Computed Hydrogen Bond Donors 0

Computed Hydrogen Bond Acceptors 2

Computed Rotatable Bond Count 1

Chemical Reactivity and Signaling Pathways
The reactivity of 1-nitropropene is governed by the conjugated system formed by the double

bond and the nitro group. The powerful electron-withdrawing effect of the nitro group renders

the β-carbon of the alkene highly electrophilic and susceptible to attack by nucleophiles.

Michael Addition
The primary mode of reactivity for 1-nitropropene is as a Michael acceptor.[1][4] Nucleophiles,

such as organometallics, enolates, amines, and thiols, will readily add to the β-carbon. This

reaction is a powerful tool for forming new carbon-carbon and carbon-heteroatom bonds,

providing a pathway to a wide array of functionalized molecules.
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Caption: Logical diagram of the Michael Addition pathway for 1-nitropropene.

Cycloaddition Reactions
As an electron-deficient alkene, 1-nitropropene is an excellent dienophile in Diels-Alder [4+2]

cycloaddition reactions.[1][2] This allows for the rapid construction of six-membered rings,

which are common motifs in pharmaceutical compounds. It can also participate in other
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cycloadditions, such as [3+2] cycloadditions with 1,3-dipoles, to form five-membered

heterocyclic systems.[2]

Reduction of the Nitro Group
The nitro group of 1-nitropropene can be reduced to an amine. This transformation is

synthetically valuable as it converts the versatile nitroalkene functionality into a primary amine,

providing access to β-amino alcohols, diamines, and other nitrogen-containing compounds

after subsequent reactions.

Experimental Protocols
Specific, validated experimental protocols for the synthesis of 1-nitropropene are not readily

available. However, its synthesis would follow the general and well-established Henry reaction

(also known as the nitroaldol reaction), followed by dehydration.[5][6][7]

General Synthesis via Henry Reaction
The Henry reaction is a base-catalyzed carbon-carbon bond-forming reaction between a

nitroalkane and a carbonyl compound.[6][7] For 1-nitropropene, this would involve the reaction

of nitroethane with formaldehyde. The resulting β-nitro alcohol intermediate is then dehydrated

to yield the nitroalkene.

Step 1: Nitroaldol Condensation

Equip a round-bottom flask with a magnetic stirrer and an addition funnel, and place it in an

ice bath.

Charge the flask with nitroethane and a suitable solvent (e.g., ethanol).

Add a base catalyst (e.g., a catalytic amount of sodium hydroxide or an amine base like n-

butylamine) to the stirred solution.[5]

Slowly add an aqueous solution of formaldehyde from the addition funnel, maintaining the

temperature below 10°C.

After the addition is complete, allow the mixture to stir at room temperature for several hours.

Monitor the reaction progress by Thin Layer Chromatography (TLC).
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Upon completion, neutralize the reaction mixture with a dilute acid (e.g., acetic acid or HCl).

Step 2: Dehydration

To the crude β-nitro alcohol solution, add a dehydrating agent (e.g., acetic anhydride or a

solid acid catalyst).

Gently heat the mixture to reflux for 1-2 hours until TLC analysis indicates the consumption

of the starting material.

Cool the reaction mixture and perform an aqueous workup. Extract the product with a

suitable organic solvent (e.g., diethyl ether or ethyl acetate).

Dry the combined organic layers over an anhydrous salt (e.g., MgSO₄), filter, and

concentrate under reduced pressure.

Purify the crude 1-nitropropene by vacuum distillation or column chromatography on silica

gel.
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Caption: Generalized experimental workflow for the synthesis of 1-nitropropene.
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General Characterization Methods
Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: Expected to show signals for the methyl group (CH₃) and two vinylic protons

(CH=CH). The proton on the carbon bearing the nitro group would be significantly

downfield due to the deshielding effect of the nitro group.

¹³C NMR: Three distinct signals are expected: one for the methyl carbon and two for the

alkene carbons, with the carbon attached to the nitro group being the most downfield.

Infrared (IR) Spectroscopy: Characteristic strong asymmetric and symmetric stretching

bands for the nitro group (NO₂) are expected around 1550-1500 cm⁻¹ and 1360-1340 cm⁻¹,

respectively. A peak for the C=C stretch should also be visible around 1650 cm⁻¹.

Mass Spectrometry (MS): Electron ionization (EI) would likely show the molecular ion peak

(M⁺) at m/z = 87. Common fragmentation patterns would include the loss of the nitro group

(NO₂) and other small fragments.

Safety and Handling
1-Nitropropene is classified with several hazards. Appropriate personal protective equipment

(PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All

manipulations should be performed in a well-ventilated chemical fume hood.

Hazard Class GHS Classification

Acute Toxicity, Oral Danger (H301: Toxic if swallowed)

Skin Sensitization
Warning (H317: May cause an allergic skin

reaction)

Respiratory Sensitization
Danger (H334: May cause allergy or asthma

symptoms or breathing difficulties if inhaled)

Data sourced from PubChem.

Conclusion
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1-Nitropropene is a simple yet highly reactive nitroalkene with significant potential as a

building block in organic synthesis. Its chemistry is characterized by the electrophilic nature of

its double bond, making it a prime substrate for Michael additions and cycloaddition reactions.

While detailed experimental studies on this specific molecule are not abundant, its synthesis

and reactivity can be reliably predicted from the well-established principles of nitroalkene

chemistry. For researchers in drug development and synthetic chemistry, 1-nitropropene
represents a versatile intermediate for the introduction of functionalized propyl chains into

target molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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